(3R,4R)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol
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Overview
Description
(3R,4R)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a hydroxymethyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Piperidine Ring Formation: The piperidine ring can be constructed using a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.
Coupling of Indole and Piperidine: The indole moiety is then coupled with the piperidine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Hydroxymethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The indole ring can be reduced to an indoline using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Indoline derivative.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(3R,4R)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine and indole structures.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives, including their potential as anti-inflammatory or anticancer agents.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets in the body. The indole moiety may bind to serotonin receptors, while the piperidine ring could interact with other neurotransmitter systems. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-[(5-chloro-1H-indol-2-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol: Similar structure but lacks the methyl group on the indole ring.
(3R,4R)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(methyl)piperidin-3-ol: Similar structure but has a methyl group instead of a hydroxymethyl group on the piperidine ring.
Uniqueness
The presence of both the hydroxymethyl group on the piperidine ring and the methyl group on the indole ring makes (3R,4R)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3R,4R)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-10-13-6-12(17)2-3-14(13)18-15(10)7-19-5-4-11(9-20)16(21)8-19/h2-3,6,11,16,18,20-21H,4-5,7-9H2,1H3/t11-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMPMFHXIQNCIO-BZNIZROVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)CN3CCC(C(C3)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)CN3CC[C@@H]([C@H](C3)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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